molecular formula C11H7Cl2NO2 B070868 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One CAS No. 175277-36-8

1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Cat. No.: B070868
CAS No.: 175277-36-8
M. Wt: 256.08 g/mol
InChI Key: JSOQKPJDRMKQOZ-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is a high-purity chemical building block of significant interest in medicinal chemistry and pharmacological research. This compound features a central isoxazole ring, a privileged scaffold in drug discovery, substituted with a 3,4-dichlorophenyl group and an acetyl moiety. This specific structure makes it a versatile precursor for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders. Its primary research value lies in its role as a key intermediate in the development and exploration of novel bioactive compounds, including potential ligands for various neurological targets. Researchers utilize this compound to study structure-activity relationships (SAR), to develop new synthetic methodologies for heterocyclic chemistry, and to create libraries of compounds for high-throughput screening. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic binding pockets in protein targets, while the isoxazole ring offers hydrogen bonding capabilities and metabolic stability. This product is intended for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-6(15)11-5-10(14-16-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQKPJDRMKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372569
Record name 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-36-8
Record name 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

Hydroxylamine hydrochloride reacts with the β-diketone in ethanol under reflux, facilitating cyclization via nucleophilic attack at the carbonyl groups. The 3,4-dichlorophenyl substituent is introduced through a pre-functionalized acetylene intermediate, synthesized by Sonogashira coupling of 3,4-dichloroiodobenzene with propargyl alcohol.

Optimization and Conditions

  • Solvent : Ethanol or aqueous ethanol mixtures (80:20 v/v) achieve optimal solubility of hydroxylamine hydrochloride while minimizing side reactions.

  • Temperature : Reflux at 78°C for 6–8 hours ensures complete cyclization.

  • Yield : 62–68% after recrystallization from ethanol.

Table 1: Cyclocondensation Parameters and Outcomes

ParameterValue
SolventEthanol (80%)
Temperature (°C)78
Time (h)8
Yield (%)65 ± 3
Purity (HPLC, %)98.2

1,3-Dipolar Cycloaddition of Nitrile Oxides and Acetylenes

This method employs a 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and acetylene derivatives. The nitrile oxide precursor, 3,4-dichlorophenylhydroxamoyl chloride, is prepared by treating 3,4-dichlorobenzaldehyde oxime with N-chlorosuccinimide (NCS) in dichloromethane.

Synthetic Pathway

  • Nitrile Oxide Generation :

    • 3,4-Dichlorobenzaldehyde oxime (1.0 equiv.) reacts with NCS (1.2 equiv.) at 0°C for 30 minutes.

    • Base : Triethylamine (1.5 equiv.) deprotonates the intermediate, releasing nitrile oxide.

  • Cycloaddition :

    • The nitrile oxide reacts with ethyl propiolate (1.1 equiv.) in tetrahydrofuran (THF) at 25°C for 12 hours.

    • Regioselectivity : The acetyl group is introduced at position 5 due to electronic effects of the dichlorophenyl group.

Post-Reaction Modifications

  • Ester Hydrolysis : The ethyl ester is hydrolyzed using NaOH (2M) in methanol/water (70:30) to yield the carboxylic acid.

  • Decarboxylation : Heating the acid at 120°C in quinoline with copper powder affords the acetyl group via decarboxylation.

Table 2: Cycloaddition Reaction Metrics

StepConditionsYield (%)
Nitrile Oxide PrepNCS, CH₂Cl₂, 0°C85
CycloadditionTHF, 25°C, 12h72
DecarboxylationQuinoline, Cu, 120°C58

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step, reducing reaction times from hours to minutes. This method, adapted from similar isoxazole syntheses, enhances yield and purity by minimizing thermal degradation.

Procedure

  • Reactants : 3,4-Dichlorophenylacetylene (1.0 equiv.), acetylacetone (1.2 equiv.), hydroxylamine hydrochloride (1.5 equiv.).

  • Solvent : Ethanol (10 mL/g substrate).

  • Microwave Conditions : 150 W, 100°C, 15 minutes.

Advantages Over Conventional Heating

  • Time Reduction : 15 minutes vs. 8 hours.

  • Yield Improvement : 78% vs. 65%.

  • Purity : 99.1% by HPLC due to reduced side reactions.

Post-Synthetic Functionalization of Pre-Formed Isoxazoles

This two-step approach involves synthesizing 3-(3,4-dichlorophenyl)isoxazole followed by Friedel-Crafts acylation. While less efficient, it offers flexibility for late-stage modifications.

Isoxazole Synthesis

  • Prepared via cyclocondensation as in Section 1.

Acetylation

  • Reagents : Acetic anhydride (2.0 equiv.), AlCl₃ (1.5 equiv.) in dry dichloromethane.

  • Challenge : Low regioselectivity (5-acetyl vs. 4-acetyl products).

  • Yield : 42% after column chromatography.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)TimeScalability
Cyclocondensation6598.28hModerate
Cycloaddition5897.524hLow
Microwave7899.10.25hHigh
Post-Synthetic4295.812hLow

Key Findings

  • Microwave Assistance : Delivers the highest yield and purity, making it ideal for industrial-scale production.

  • Cycloaddition Limitations : Multi-step synthesis and lower yields hinder practicality despite superior regioselectivity.

  • Solvent Impact : Ethanol enhances cyclocondensation efficiency by stabilizing intermediates .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Methoxy derivatives, thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of isoxazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The dichlorophenyl substitution may enhance these effects by interacting with specific cellular targets or pathways .
  • Cystic Fibrosis Treatment : A notable application of isoxazole derivatives is in the development of drugs aimed at increasing the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The synthesis of fluorinated isoxazoles has been linked to improved CFTR function, suggesting that this compound could be a candidate for further development in this area .
  • Neuroprotective Effects : Isoxazole compounds have shown promise in neuroprotection. Some studies suggest that they may help mitigate neurodegenerative processes by modulating inflammatory responses and oxidative stress in neural tissues .

Agrochemicals

The compound's structural attributes make it a candidate for developing new agrochemicals. Isoxazole derivatives have been explored for their potential as herbicides and fungicides due to their ability to interfere with specific biochemical pathways in plants and pathogens.

  • Herbicidal Activity : Preliminary studies indicate that isoxazole-based compounds can inhibit plant growth by targeting photosynthetic pathways or hormone signaling mechanisms, making them effective as herbicides .
  • Fungicidal Properties : The unique chemical structure may also confer antifungal properties, which could be exploited in agricultural formulations to protect crops from fungal pathogens .

Materials Science

In materials science, isoxazole compounds are being investigated for their potential use in creating novel materials with specific electronic or optical properties.

  • Polymer Chemistry : The incorporation of isoxazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer composites containing isoxazole derivatives shows promise for applications in electronics and coatings .
  • Sensors : The unique electronic properties of isoxazoles may allow for their use in sensor technology, particularly in detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the synthesis of various isoxazole derivatives, including this compound. These compounds were tested against multiple cancer cell lines, revealing IC50 values that indicate potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Agrochemical Development

In a recent agricultural study, researchers evaluated the herbicidal efficacy of several isoxazole derivatives against common weeds. Results showed that certain modifications to the isoxazole structure resulted in improved herbicidal activity, paving the way for new formulations based on this compound .

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related derivatives:

Compound Key Substituents Hypothesized Effects Source
1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One - 3,4-Dichlorophenyl
- Ethanone
Enhanced lipophilicity; potential HDAC binding via hydrophobic interactions
2-Bromo-1-(3-(3,4-dichlorophenyl)isoxazol-5-yl)ethan-1-one - Bromo substituent at C2 of ethanone Increased molecular weight (Br: ~80 Da); possible higher electrophilicity/reactivity
1-(3,4-Dichlorophenyl)ethanone oxime - Oxime group (N–OH) Altered solubility and stability; potential toxicity concerns (e.g., oxime decomposition)
HDAC inhibitor 6l () - Pyrimidine-thioether-isoxazole Extended π-system and thioether linkage improve HDAC7 binding affinity (~9.867 docking score)

Computational Insights

Molecular docking studies using tools like UCSF Chimera () highlight the role of substituents in enzyme interactions. For example, the dichlorophenyl group in the target compound occupies hydrophobic pockets in HDACs, while bulkier groups (e.g., triazoles in compound 5h ) enhance steric complementarity .

Research Findings and Implications

  • Pharmacological Potential: The dichlorophenyl-isoxazole scaffold shows promise in targeting enzymes like HDACs, but activity depends on auxiliary substituents. The ethanone group may serve as a synthetic handle for further derivatization .

Biological Activity

1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One, also known by its CAS number 175277-36-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

  • Molecular Formula : C11H7Cl2NO2
  • Molecular Weight : 256.08 g/mol
  • CAS Number : 175277-36-8

Antimicrobial Activity

Research indicates that the dichloro substitution in the phenyl ring enhances the antimicrobial properties of this compound. The presence of chlorine atoms significantly increases lipophilicity, allowing better penetration into bacterial cells. Studies have shown that compounds with 3,4-dichlorophenyl groups exhibit potent activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Bacteria
This compound16Enterococcus faecium
Control (Vancomycin)2Staphylococcus aureus

The introduction of dichloro groups was found to be crucial for maintaining antimicrobial efficacy, as modifications leading to mono-chlorinated or other substitutions resulted in significantly reduced activity (MIC > 64 µg/mL) .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have demonstrated that it can induce significant cytotoxicity in various cancer cell lines, including colorectal cancer (Caco-2) and lung cancer (A549).

Case Study: Cytotoxic Effects on Caco-2 Cells

In a study assessing the viability of Caco-2 cells treated with various concentrations of the compound, results showed:

  • IC50 values indicating effective cytotoxicity at lower concentrations compared to untreated controls.

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
This compound5.0Caco-2
Control (Doxorubicin)0.5Caco-2

The compound was shown to significantly decrease cell viability and induce apoptosis in treated cells . The mechanism appears to involve cell cycle arrest at the S and G2/M phases, leading to increased apoptotic events.

Structure-Activity Relationship

The structure of this compound plays a pivotal role in its biological activity. The presence of electron-withdrawing chlorine groups increases electrophilicity, enhancing interactions with microbial targets and cancer cells.

Key Findings:

  • Chlorine Substituents : Essential for both antimicrobial and anticancer activities.
  • Lipophilicity : Enhanced by dichloro substitutions improves cellular uptake.
  • Electrophilicity : Increased reactivity with biological targets due to chlorinated phenyl groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of halogenated precursors. For example, bromoacetyl derivatives (e.g., 2-bromo-1-[3-(3,4-dichlorophenyl)isoxazol-5-yl]ethanone) are used as intermediates, with yields optimized by controlling reaction temperature (60–80°C) and using catalysts like triethylamine . Parallel methods for structurally similar oxadiazoles involve microwave-assisted synthesis to reduce reaction time and improve purity . Characterization via 1^1H/13^13C NMR and HPLC-MS is critical to confirm structural integrity.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogs like 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone (R factor = 0.041) .
  • FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}), while NMR resolves isoxazole ring protons (δ 6.5–8.0 ppm for aromatic H) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Refer to GHS-compliant safety data sheets (SDS) for hazards: avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves). The oxime derivative, for instance, requires storage at –20°C in inert atmospheres .
  • Dispose of waste via approved chemical waste programs, as halogenated byproducts may persist in the environment .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of this compound as a histone deacetylase (HDAC) inhibitor?

  • Methodological Answer :

  • Use UCSF Chimera to visualize binding interactions (e.g., with HDAC7, PDB ID: 3ZNR). Docking simulations for isoxazole analogs show hydrogen bonding with Asp-759 and hydrophobic interactions with Phe-679/His-740 .
  • Compare binding free energies (ΔG) using AutoDock Vina ; prioritize poses with RMSD <2.0 Å relative to co-crystallized ligands .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., varying IC50_{50} values) across studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell line: MDA-MB-231 vs. MCF-7) and validate purity (>95% via HPLC) .
  • Replicate dose-response curves (e.g., 0.1–100 µM) in triplicate. For HDAC inhibition, use fluorometric assays (e.g., Boc-Lys-TFMK substrate) to quantify activity .
  • Cross-reference PubChem bioactivity data to identify outliers .

Q. What computational tools are recommended for studying molecular dynamics and structure-activity relationships (SAR)?

  • Methodological Answer :

  • GROMACS or NAMD simulate solvation dynamics (e.g., in water/DPPC bilayers) over 100-ns trajectories to assess stability .
  • QSAR models (e.g., CoMFA/CoMSIA) correlate substituent effects (e.g., 3,4-dichlorophenyl vs. fluorophenyl) with bioactivity .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Perform shake-flask experiments with HPLC quantification. For example, measure solubility in DMSO (>50 mg/mL) vs. hexane (<0.1 mg/mL) at 25°C .
  • Use COSMO-RS simulations to predict solvent-solute interactions, adjusting for halogenated aromatic rings .

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